tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Overview
Description
Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to yield different derivatives, depending on the reagents and conditions used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups attached to the pyrrolidine ring.
Pyrrolidine-based carbamates: These compounds share the pyrrolidine ring structure but may have different substituents.
The uniqueness of this compound lies in its specific combination of the tert-butyl group and the hydroxymethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660999 | |
Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663948-85-4 | |
Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=663948-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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